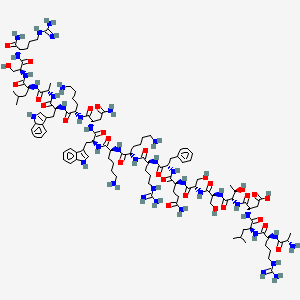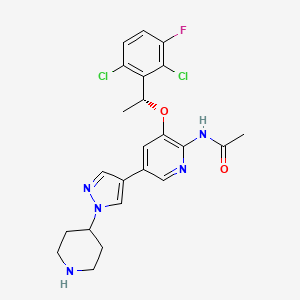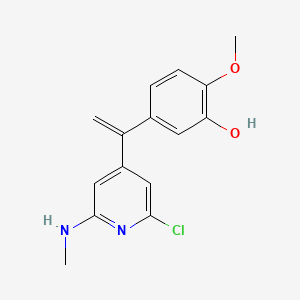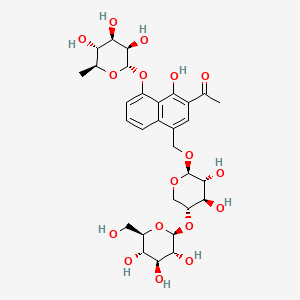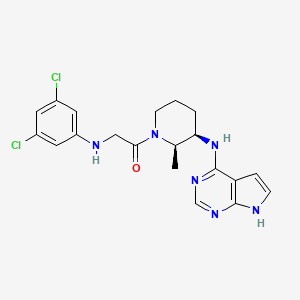
Btk-IN-18
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Btk-IN-18 is a potent, reversible inhibitor of Bruton’s tyrosine kinase (BTK), an enzyme crucial for the development and functioning of B-cells. BTK plays a significant role in the signaling pathways of B-cell receptors and is involved in the proliferation and survival of B-cells. This compound has shown promise in suppressing the expression of CD69 and CD86, making it a valuable compound in the treatment of various B-cell malignancies and autoimmune diseases .
Métodos De Preparación
The synthesis of Btk-IN-18 involves several steps, including the preparation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Análisis De Reacciones Químicas
Btk-IN-18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Btk-IN-18 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of BTK and its effects on B-cell signaling pathways. In biology, this compound is employed to investigate the role of BTK in immune cell function and development. In medicine, it is being explored as a potential therapeutic agent for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory conditions. In industry, this compound is used in the development of new BTK inhibitors and other related compounds .
Mecanismo De Acción
Btk-IN-18 exerts its effects by binding to the active site of BTK, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling molecules, leading to the suppression of B-cell activation and proliferation. The molecular targets of this compound include the BTK enzyme itself and other components of the B-cell receptor signaling pathway. The inhibition of BTK by this compound also affects other signaling pathways, such as the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .
Comparación Con Compuestos Similares
Btk-IN-18 is one of several BTK inhibitors that have been developed for therapeutic use. Other similar compounds include ibrutinib, acalabrutinib, zanubrutinib, and orelabrutinib. These compounds share a common mechanism of action but differ in their binding affinities, selectivity, and pharmacokinetic properties. This compound is unique in its reversible inhibition of BTK, whereas some other inhibitors, such as ibrutinib, form covalent bonds with the enzyme. This reversible inhibition may offer advantages in terms of reduced off-target effects and improved safety profiles .
Propiedades
Fórmula molecular |
C20H22Cl2N6O |
|---|---|
Peso molecular |
433.3 g/mol |
Nombre IUPAC |
2-(3,5-dichloroanilino)-1-[(2R,3R)-2-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C20H22Cl2N6O/c1-12-17(27-20-16-4-5-23-19(16)25-11-26-20)3-2-6-28(12)18(29)10-24-15-8-13(21)7-14(22)9-15/h4-5,7-9,11-12,17,24H,2-3,6,10H2,1H3,(H2,23,25,26,27)/t12-,17-/m1/s1 |
Clave InChI |
HORBTILEDZCTEX-SJKOYZFVSA-N |
SMILES isomérico |
C[C@@H]1[C@@H](CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
SMILES canónico |
CC1C(CCCN1C(=O)CNC2=CC(=CC(=C2)Cl)Cl)NC3=NC=NC4=C3C=CN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


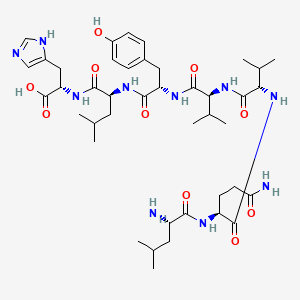
![[[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B15139445.png)
![N-(4-{3-[2-(methylcarbamoyl)ethyl]-5-[4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl]-1H-pyrazol-1-yl}phenyl)prop-2-ynamide](/img/structure/B15139458.png)
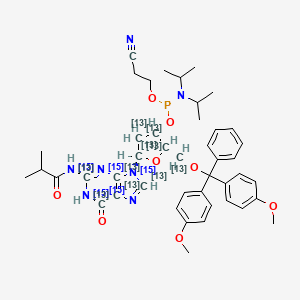
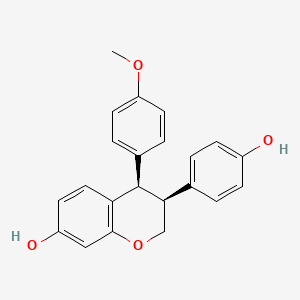
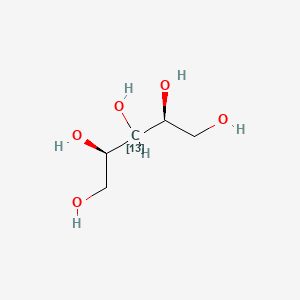
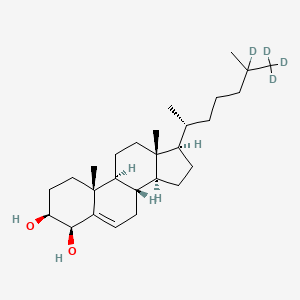
![1-[6-(Diethoxyphosphinyl)-2-O-methyl-|A-D-ribo-hexofuranosyl]uracil](/img/structure/B15139516.png)
